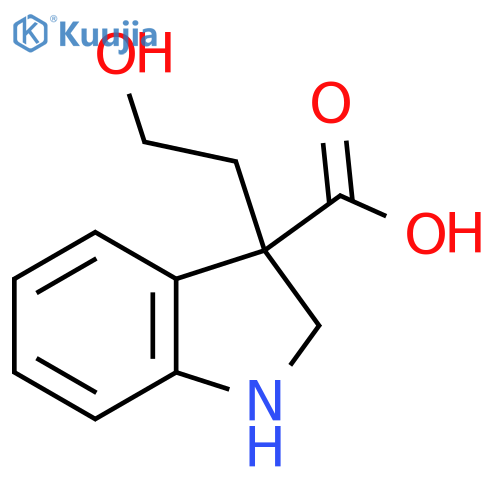Cas no 2172165-32-9 (3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid)

2172165-32-9 structure
商品名:3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid
- EN300-1627925
- 2172165-32-9
-
- インチ: 1S/C11H13NO3/c13-6-5-11(10(14)15)7-12-9-4-2-1-3-8(9)11/h1-4,12-13H,5-7H2,(H,14,15)
- InChIKey: LXBGVVWWMUUERW-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCO)C2C=CC=CC=2NC1)=O
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627925-0.25g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 0.25g |
$1051.0 | 2023-05-26 | ||
| Enamine | EN300-1627925-2.5g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 2.5g |
$2240.0 | 2023-05-26 | ||
| Enamine | EN300-1627925-0.05g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 0.05g |
$959.0 | 2023-05-26 | ||
| Enamine | EN300-1627925-10.0g |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1627925-1000mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 1000mg |
$1142.0 | 2023-09-22 | ||
| Enamine | EN300-1627925-100mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 100mg |
$1005.0 | 2023-09-22 | ||
| Enamine | EN300-1627925-250mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 250mg |
$1051.0 | 2023-09-22 | ||
| Enamine | EN300-1627925-500mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 500mg |
$1097.0 | 2023-09-22 | ||
| Enamine | EN300-1627925-50mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 50mg |
$959.0 | 2023-09-22 | ||
| Enamine | EN300-1627925-5000mg |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid |
2172165-32-9 | 5000mg |
$3313.0 | 2023-09-22 |
3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2172165-32-9 (3-(2-hydroxyethyl)-2,3-dihydro-1H-indole-3-carboxylic acid) 関連製品
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
